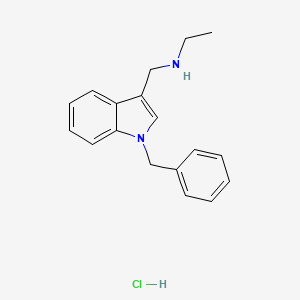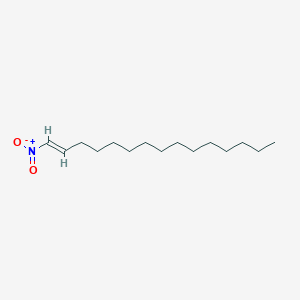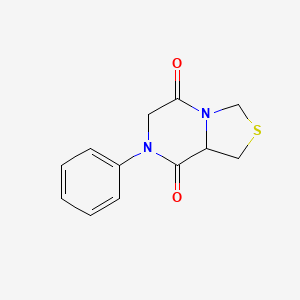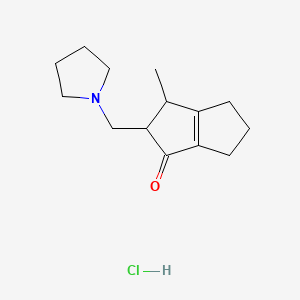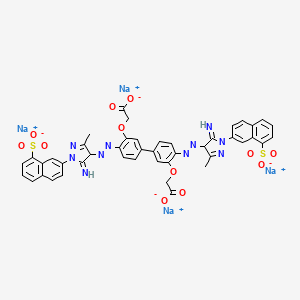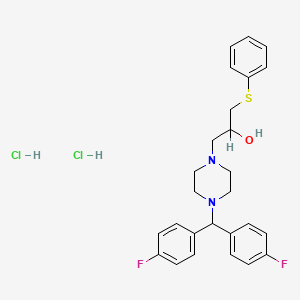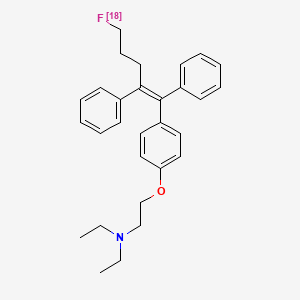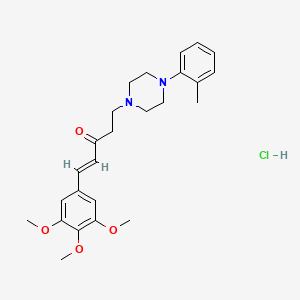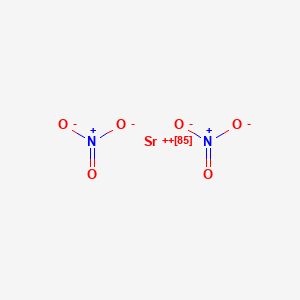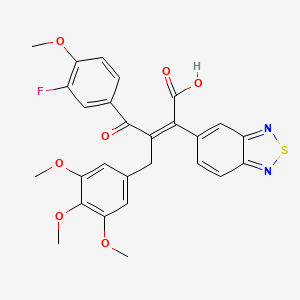
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group, a cyanoethyl group, and three methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- typically involves the reaction of hydrazine derivatives with cyanoethyl compounds under controlled conditions. One common method includes the use of hydrazinecarboxamide and 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic attacks, while the hydrazinecarboxamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide derivatives: Compounds with similar hydrazinecarboxamide groups but different substituents.
Cyanoethyl derivatives: Compounds with cyanoethyl groups attached to different functional groups.
Uniqueness
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is unique due to the combination of its functional groups, which impart distinct reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
96804-76-1 |
|---|---|
Molecular Formula |
C7H14N4O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-(dimethylamino)-3-methylurea |
InChI |
InChI=1S/C7H14N4O/c1-9-7(12)11(10(2)3)6-4-5-8/h4,6H2,1-3H3,(H,9,12) |
InChI Key |
SKORXLZMBSDRDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(CCC#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



